4-Bromophenol 4-Bromophenol 4-bromophenol is a bromophenol containing only hydroxy and bromo substituents that are para to one another. It has a role as a mouse metabolite, a persistent organic pollutant, a human xenobiotic metabolite, a rat metabolite, a human urinary metabolite and a marine metabolite.
4-Bromophenol belongs to the class of organic compounds known as p-bromophenols. These are bromophenols carrying a iodine at the C4 position of the benzene ring.
Brand Name: Vulcanchem
CAS No.: 106-41-2
VCID: VC21091733
InChI: InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H
SMILES: C1=CC(=CC=C1O)Br
Molecular Formula: C6H5BrO
Molecular Weight: 173.01 g/mol

4-Bromophenol

CAS No.: 106-41-2

Cat. No.: VC21091733

Molecular Formula: C6H5BrO

Molecular Weight: 173.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromophenol - 106-41-2

Specification

CAS No. 106-41-2
Molecular Formula C6H5BrO
Molecular Weight 173.01 g/mol
IUPAC Name 4-bromophenol
Standard InChI InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H
Standard InChI Key GZFGOTFRPZRKDS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1O)Br
Canonical SMILES C1=CC(=CC=C1O)Br
Boiling Point 238.0 °C
238 °C
Colorform Tetragonal bipyramidal crystals from chloroform or ethe
Melting Point 66.4 °C

Introduction

Chemical Identity and Structure

4-Bromophenol (CAS No. 106-41-2) is an organobromine compound with the molecular formula C₆H₅BrO and a molecular weight of 173.01 . It features a hydroxyl group and a bromine atom at the para position of a benzene ring. Also known by synonyms such as p-Bromophenol, para-Bromo Phenol, and 4-Bromphenol, this compound belongs to the broader family of halogenated phenols . Its structure enables it to participate in a range of chemical reactions, particularly those leveraging the reactivity of both the phenolic hydroxyl group and the halogen substitution.

Physical and Chemical Properties

4-Bromophenol typically presents as a crystalline solid that can range in color from pinkish-brown to white, yellow, or orange depending on purity conditions . It forms four-sided biconical crystals when precipitated from ether or chloroform .

Key Physical Parameters

PropertyValue
Molecular Weight173.01
Physical State (20°C)Crystalline Solid
ColorPinkish-brown to white/yellow/orange
Melting Point61-67°C (various reports)
Boiling Point235-238°C
Density1.84
Refractive Index1.5085 (estimate)
Flash Point235-238°C

Table 1: Physical properties of 4-Bromophenol

Chemical Properties

The compound demonstrates several noteworthy chemical characteristics:

  • pKa value of 9.37 at 25°C, indicating its acidic nature

  • Maximum absorption wavelength (λmax) of 282 nm in ethanol

  • Solubility profile: insoluble in water, but soluble in 5% ethanol, methanol, chloroform, ether, and glacial acetic acid

  • Capable of participating in Stille coupling reactions, demonstrating its utility in carbon-carbon bond formation

The presence of both hydroxyl and bromine functional groups provides 4-Bromophenol with distinctive reactivity patterns valuable for synthetic applications.

Synthesis and Preparation Methods

The primary industrial route for 4-Bromophenol production involves the direct bromination of phenol. This process follows a controlled regioselective path to favor para-substitution.

Standard Synthesis Protocol

The most common preparation method involves:

  • Creating a solution of phenol in carbon disulfide

  • Adding bromine (in carbon disulfide solution) slowly at temperatures below 5°C

  • Maintaining the reaction under stirring for approximately 2 hours

  • Using equimolar amounts of phenol and bromine

  • Distilling to remove the carbon disulfide solvent

  • Performing fractional distillation under reduced pressure

  • Collecting product fractions at 145-150°C (3.32-3.99kPa)

This methodology typically achieves yields of 80-84%, making it an efficient process for industrial applications .

Applications and Uses

4-Bromophenol serves multiple functions across various industrial and research contexts.

Industrial Applications

The compound finds use in several key areas:

  • As an intermediate in pharmaceutical synthesis and drug development

  • In the production of flame retardants, leveraging its bromine content

  • As a precursor in the synthesis of liquid crystal components

  • In organic synthesis, particularly for creating more complex aromatic structures

Research Applications

In biochemical and chemical research, 4-Bromophenol is valued for:

  • Serving as a reagent in Stille coupling reactions, which are important for carbon-carbon bond formation

  • Acting as a model compound for studying the metabolism of halogenated aromatics

  • Use as a standard in analytical chemistry applications

The compound's dual functionality (hydroxyl and bromine groups) makes it particularly valuable as a versatile building block in organic synthesis.

Toxicological Profile

Research into the toxicological properties of 4-Bromophenol has yielded important insights, particularly regarding its role as a metabolite of bromobenzene.

ParameterSpecification
Purity>98.0% (GC)(T)
Available Sizes1g, 5g
Storage RecommendationRoom Temperature (cool, dark place, <15°C)
AppearanceWhite to Yellow/Orange powder or crystal
Quality Control TestsGC, Neutralization titration, Melting point

Table 2: Commercial specifications for research-grade 4-Bromophenol

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